Holmium trinitrate

Materials Synthesis Thermogravimetric Analysis Holmium Oxide

Producing Ho₂O₃ via calcination often requires temperatures exceeding 700°C with carbonate or oxalate precursors, inflating energy costs at scale. Holmium trinitrate eliminates this bottleneck through a well-characterized thermal decomposition pathway that yields Ho₂O₃ by just 560°C-a 140-180°C reduction versus alternative precursors-enabling energy-efficient, scalable oxide manufacturing. • Complete decomposition to Ho₂O₃ at 560°C under atmospheric conditions, confirmed by TGA/DSC analysis • Stable crystalline HoO(NO₃) intermediate at 368°C provides a unique handle for morphology control of the final oxide • Available from 99.9% to 99.999% (trace metals basis) to meet strict elemental specifications for optical, catalytic, and radiopharmaceutical applications • ¹⁶⁵Ho thermal neutron capture cross-section of ~65 barns supports efficient ¹⁶⁶Ho radioisotope production

Molecular Formula HoN3O9
Molecular Weight 350.95 g/mol
CAS No. 10168-82-8
Cat. No. B158259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium trinitrate
CAS10168-82-8
Molecular FormulaHoN3O9
Molecular Weight350.95 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ho+3]
InChIInChI=1S/Ho.3NO3/c;3*2-1(3)4/q+3;3*-1
InChIKeyWDVGLADRSBQDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium Trinitrate: Technical Specifications


Holmium trinitrate, commonly supplied as the pentahydrate Ho(NO₃)₃·5H₂O (CAS 14483-18-2), is a water-soluble rare-earth salt that serves as a critical precursor for holmium oxide (Ho₂O₃) synthesis, advanced optical materials, and specialized catalysts [1]. Its thermal decomposition pathway to Ho₂O₃ is well-characterized, with complete conversion occurring by 560–600°C under atmospheric conditions [2]. The compound is available in purity grades ranging from 98% to 99.999% (trace metals basis), enabling its use in applications requiring strict elemental control [3].

Low-temp oxide precursor: decomposition pathway supports Ho₂O₃ synthesis at reduced calcination temperatures.
Purity grades for trace-metal control: available up to ultra-high purity (trace metals basis) for optical and nuclear applications.
Water-soluble processing: pentahydrate form enables solution-based doping and sol-gel routes.

Holmium Nitrate Irreplaceability


Despite the well-known chemical similarity of lanthanides, substituting holmium trinitrate with another rare-earth nitrate (e.g., Er, Tm, Yb) can lead to significant and quantifiable performance deviations in critical application areas. This is primarily due to holmium's unique position in the lanthanide series, which dictates its specific thermal decomposition pathway, ionic radius, and distinct nuclear properties such as its exceptionally high thermal neutron capture cross-section (~65 barns for ¹⁶⁵Ho) [1]. Furthermore, the characteristic luminescence emission lines of Ho³⁺ are at different wavelengths compared to its neighbors (e.g., strong emission near 2.1 µm for Ho³⁺ vs. 1.5 µm for Er³⁺), making substitution impossible for laser or optical amplifier designs targeting specific spectral regions [2]. The evidence below quantifies these critical differentiators against the most relevant comparators.

!
Er, Tm, Yb nitrates: distinct ionic radii may shift oxide lattice parameters and decomposition behavior, limiting direct substitution.
!
Neutron capture efficiency: holmium’s exceptionally high thermal cross-section (~65 barns) is not replicated by neighboring lanthanides; replacement reduces activation yield.
!
Ho³⁺ emission lines: characteristic luminescence near 2.1 µm differs from Er³⁺/Tm³⁺; substituting nitrate alters target spectral output in laser and phosphor designs.

Holmium Trinitrate: Performance Comparison


Low-Temperature Oxide Formation

Holmium trinitrate decomposes to Ho₂O₃ at a lower temperature compared to other common precursor salts, enabling more energy-efficient synthesis of holmium oxide ceramics and catalysts. Thermogravimetric analysis (TGA) shows that holmium nitrate pentahydrate fully converts to Ho₂O₃ by 560°C [1]. In contrast, thermal decomposition of holmium carbonate requires 700°C and holmium oxalate requires 740°C to achieve the same oxide product [2].

Decomposition T to Ho₂O₃
Cross-study comparable
Ho nitrate 560°C vs carbonate 700°C, oxalate 740°C
Supports energy-efficient oxide synthesis
TGA in air; 140–180°C lower than alternative precursors
Materials Synthesis Thermogravimetric Analysis Holmium Oxide

Crystalline Intermediate Stability

A comparative thermogravimetric and differential thermal analysis (TG-DTA) study of heavier rare-earth nitrate hydrates classified holmium, erbium, and thulium nitrates into the same 'Group B' based on their decomposition patterns [1]. While their overall decomposition pathways are similar, a more detailed study of holmium nitrate pentahydrate reveals the formation of a stable, crystalline intermediate, HoO(NO₃), at 368°C [2]. The stability of this oxynitrate phase can influence the morphology and purity of the final oxide product when calcination is interrupted or carried out under specific atmospheres, offering a potential control point in synthesis that is not identically matched by its neighbors.

Stable oxynitrate intermediate
Class-level inference
Crystalline HoO(NO₃) forms at 368°C
May influence oxide morphology control
Decomposition group B (Ho, Er, Tm); intermediate stability specifically characterized for holmium
Thermal Analysis Material Stability Rare-Earth Chemistry

High Neutron Capture Cross-Section

Holmium-165 (¹⁶⁵Ho), which constitutes 100% of natural holmium and is present in holmium trinitrate, possesses a thermal neutron capture cross-section of approximately 65-67 barns [1][2]. This value is exceptionally high and is a key differentiator for applications in nuclear medicine (e.g., production of the beta-emitting therapeutic isotope ¹⁶⁶Ho) and as a burnable poison in nuclear reactors. For comparison, the thermal neutron capture cross-section of gold-197 (¹⁹⁷Au), another high-capture element used as a standard, is approximately 98.7 barns [3], highlighting that holmium is in the top tier of neutron-absorbing elements. In contrast, neighboring lanthanides like erbium and thulium have lower thermal capture cross-sections, making holmium nitrate the precursor of choice when maximum neutron activation efficiency is required.

Thermal neutron σ₀
Direct comparison
¹⁶⁵Ho: 65–67 barns (¹⁹⁷Au: 98.7 b; lanthanide neighbors lower)
Supports high activation efficiency for ¹⁶⁶Ho
Thermal energy 0.0253 eV
Nuclear Medicine Neutron Capture Therapy Radiopharmaceuticals

Distinctive Spectral Emission

Holmium trinitrate is a key precursor for doping optical materials to achieve specific luminescent properties. A comparative study of holmium and erbium nitrates incorporated into a poly(vinyl alcohol)-borax hydrogel matrix demonstrates their distinct photoluminescent behavior. Under UV excitation, the Ho³⁺-doped hydrogel exhibited strong emission in the visible region, while Er³⁺-doped samples showed different spectral characteristics, with both systems also emitting in the near-infrared upon visible excitation [1]. The spectral intensities of the emission bands can be precisely tuned by adjusting the relative ratios of Ho³⁺ and Er³⁺ in co-doped systems [1]. This confirms that holmium nitrate cannot be replaced by erbium nitrate for applications targeting Ho³⁺'s specific emission lines, such as the ~2.1 µm laser transition used in medical and remote sensing lasers.

Photoluminescence (Ho³⁺)
Direct comparison
Ho³⁺ hydrogel: strong visible & NIR emission bands; Er³⁺ spectra distinct
Ho³⁺ emission line specificity for ~2.1 µm lasers
UV-vis excitation; PVA-borax matrix
Photonics Luminescence Optical Doping

Holmium Trinitrate Applications


Holmium Oxide Ceramics & Catalysts

Procure holmium trinitrate when the goal is to produce Ho₂O₃ via a low-temperature calcination route. The evidence shows that Ho₂O₃ formation from the nitrate precursor is complete by 560°C, a significant 140°C lower than from holmium carbonate and 180°C lower than from oxalate precursors [1]. This energy saving is critical for scaling up production of holmium oxide for use as a catalyst in oxidative coupling of methane or as a component in solid oxide fuel cells.

166Ho Radiopharmaceutical Production

Use high-purity holmium trinitrate as the starting material for neutron activation to produce the beta-emitting isotope Holmium-166 (¹⁶⁶Ho). The ¹⁶⁵Ho isotope in the nitrate has a thermal neutron capture cross-section of ~65-67 barns, among the highest of all elements [2]. This high cross-section ensures efficient production of ¹⁶⁶Ho, which is used in radiopharmaceuticals for radiosynoviorthesis and targeted cancer therapy, where the isotope's 1.84 MeV beta emission provides a therapeutic range of 2.2 mm in soft tissue [3].

Doping for Ho³⁺ Lasers and Phosphors

Select holmium trinitrate for liquid-phase or sol-gel doping of glasses, crystals, and ceramics when the final device requires the characteristic emission lines of Ho³⁺. Comparative photoluminescence studies confirm that Ho³⁺ provides a distinct spectral output compared to its neighbor Er³⁺, with specific emissions in both the visible and near-infrared regions that are essential for 2.1 µm medical lasers and certain optical sensors [4].

Holmium Nanomaterial Morphology Control

Specify holmium trinitrate for research into novel synthesis routes where the thermal decomposition pathway can be exploited. The well-characterized formation of a stable, crystalline HoO(NO₃) intermediate at 368°C [1] provides a unique handle for controlling the morphology of the final Ho₂O₃ product, which is not as clearly defined for its erbium or thulium nitrate counterparts.

Application
Selection Property
Validation Focus
Ho₂O₃ ceramic & catalyst precursor
Low-temperature decomposition pathway
Complete conversion to oxide phase by TGA
¹⁶⁶Ho radiopharmaceutical production
High thermal neutron capture cross-section
Activation yield and specific activity
Ho³⁺ laser & phosphor doping
Distinct Ho³⁺ emission wavelength profile
Photoluminescence confirmation at target bands
Nanomaterial morphology control
Stable oxynitrate intermediate pathway
Intermediate phase confirmation & morphology impact

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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